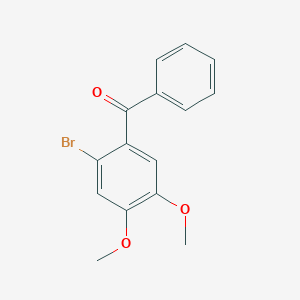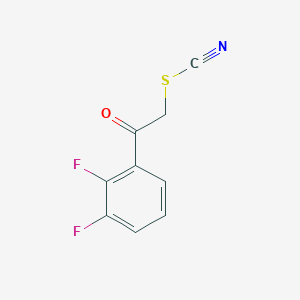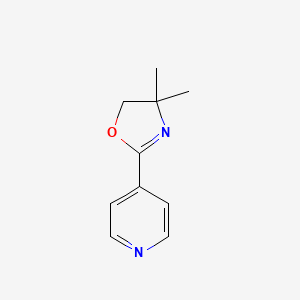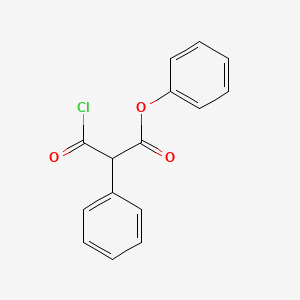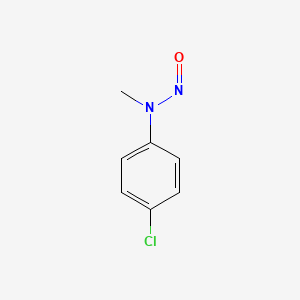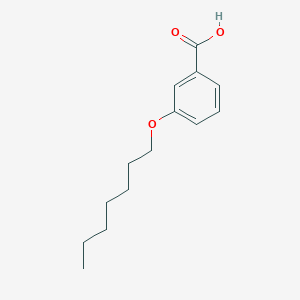
3-(Heptyloxy)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Heptyloxy)benzoic acid is an organic compound belonging to the class of benzoic acids. It is characterized by a benzene ring substituted with a heptyloxy group at the third position and a carboxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(heptyloxy)benzoic acid typically involves the etherification of 3-hydroxybenzoic acid with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Heptyloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The heptyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-(Heptyloxy)benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of liquid crystalline materials and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 3-(heptyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of UDP-3-O-[3-hydroxymyristoyl] N-acetylglucosamine deacetylase, an enzyme involved in the biosynthesis of lipid A, a component of the bacterial outer membrane . This inhibition can disrupt bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Heptyloxy)benzoic acid
- 3-(Octyloxy)benzoic acid
- 3-(Hexyloxy)benzoic acid
Uniqueness
3-(Heptyloxy)benzoic acid is unique due to its specific heptyloxy substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in applications requiring specific molecular interactions and properties .
Properties
Molecular Formula |
C14H20O3 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
3-heptoxybenzoic acid |
InChI |
InChI=1S/C14H20O3/c1-2-3-4-5-6-10-17-13-9-7-8-12(11-13)14(15)16/h7-9,11H,2-6,10H2,1H3,(H,15,16) |
InChI Key |
FOFZVIUYGPBWLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,8-dimethyl-6,10-dioxaspiro[4.5]decane-2-carboxylic Acid](/img/structure/B8560683.png)
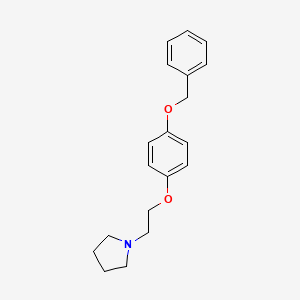
![N-benzyl-5-iodoimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B8560705.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B8560717.png)
![3-Methoxy-4-[4-nitro-3-(propan-2-yloxy)phenyl]pyridine](/img/structure/B8560737.png)

